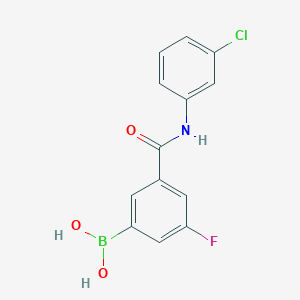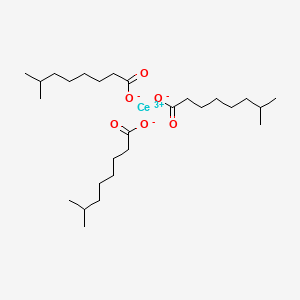
Cerium(III) isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) isononanoate is a coordination compound of cerium, a rare earth element, with isononanoic acid. Cerium is known for its unique chemical properties, including its ability to exist in multiple oxidation states, making it valuable in various industrial and scientific applications. Isononanoic acid, a branched-chain fatty acid, is often used in the synthesis of metal carboxylates due to its stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(III) isononanoate can be synthesized through a reaction between cerium(III) chloride and isononanoic acid in the presence of a suitable solvent such as toluene or xylene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the this compound complex. The general reaction can be represented as follows:
CeCl3+3C9H19COOH→Ce(C9H19COO)3+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cerium(III) chloride and isononanoic acid are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete conversion. The product is typically purified through filtration and solvent evaporation to obtain the desired this compound.
Chemical Reactions Analysis
Types of Reactions
Cerium(III) isononanoate can undergo various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under suitable conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The isononanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cerium(III) to cerium(IV).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cerium(IV) to cerium(III).
Substitution: Ligand exchange reactions can be carried out in the presence of other carboxylic acids or ligands.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds such as cerium(III) oxide.
Substitution: New cerium carboxylates or complexes with different ligands.
Scientific Research Applications
Cerium(III) isononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cerium(III) isononanoate involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with various molecular targets and pathways, including:
Antioxidant Activity: Cerium(III) can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Catalytic Activity: Cerium(III) can catalyze various chemical reactions, including oxidation and reduction processes.
Comparison with Similar Compounds
Similar Compounds
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(III) chloride
Uniqueness
Cerium(III) isononanoate is unique due to its branched-chain fatty acid ligand, which provides enhanced solubility and stability in organic solvents compared to other cerium(III) carboxylates. This makes it particularly useful in applications requiring organic solubility and stability.
Properties
CAS No. |
85118-09-8 |
|---|---|
Molecular Formula |
C27H51CeO6 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
cerium(3+);7-methyloctanoate |
InChI |
InChI=1S/3C9H18O2.Ce/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
InChI Key |
GCGBGTXXCLJJAS-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


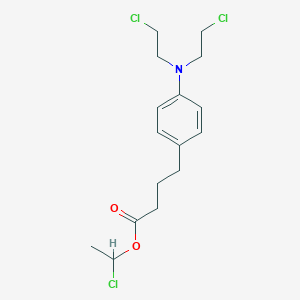

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
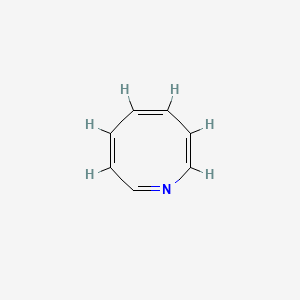
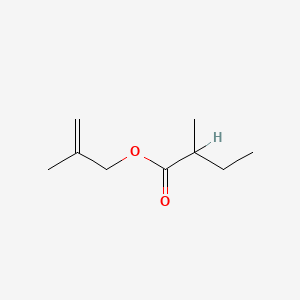
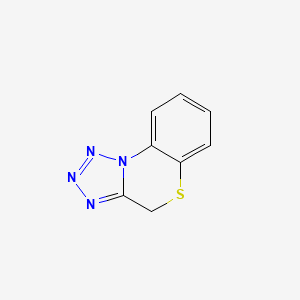


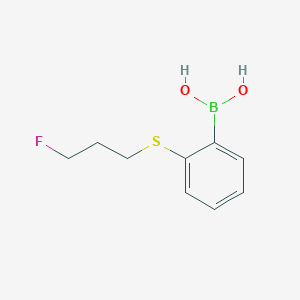
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
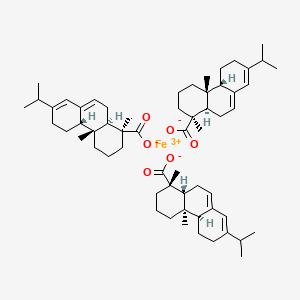

![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
